ethyl 4-({[4-(ethoxycarbonyl)phenyl]sulfonyl}{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}sulfamoyl)benzoate
Description
ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including ethoxycarbonyl, sulfonyl, and pyrazolyl groups, which contribute to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C29H26F3N3O8S2 |
|---|---|
Molecular Weight |
665.7 g/mol |
IUPAC Name |
ethyl 4-[(4-ethoxycarbonylphenyl)sulfonyl-[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfamoyl]benzoate |
InChI |
InChI=1S/C29H26F3N3O8S2/c1-4-42-27(36)20-6-14-24(15-7-20)44(38,39)35(45(40,41)25-16-8-21(9-17-25)28(37)43-5-2)23-12-10-22(11-13-23)34-26(29(30,31)32)18-19(3)33-34/h6-18H,4-5H2,1-3H3 |
InChI Key |
OZCPRQOGDDGZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)N3C(=CC(=N3)C)C(F)(F)F)S(=O)(=O)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(ethoxycarbonyl)phenylsulfonyl chloride and 3-methyl-5-(trifluoromethyl)-1H-pyrazole. These intermediates are then subjected to nucleophilic substitution and coupling reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The ethoxycarbonyl groups can be reduced to primary alcohols.
Substitution: The pyrazolyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl groups yields sulfonic acids, while reduction of the ethoxycarbonyl groups produces primary alcohols.
Scientific Research Applications
ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 4-({{[4-(ETHOXYCARBONYL)PHENYL]SULFONYL}-4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ANILINO}SULFONYL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
